molecular formula C18H14F3NO2 B1466074 Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate CAS No. 871927-70-7

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate

Cat. No. B1466074
M. Wt: 333.3 g/mol
InChI Key: WMWNIKZSOPKDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097623B2

Procedure details

NaI (2.04 g, 14 mmol) in acetone (10 mL) was added dropwise to a stirred solution of N-chlorosuccinimide (1.83 g, 14 mmol) in acetone (10 mL) protected from light. After 15 min, a solution of 5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester (3.80 g, 11 mmol; see step (a) above) in acetone (60 mL) was added dropwise, followed by stirring for 2 h at rt. The mixture was poured into Na2S2O3 (aq, 10%, 250 mL) and extracted with EtOAc (200 mL). The combined extracts were washed with NaHCO3 (aq, sat), water and brine, dried (Na2SO4) and concentrated. The residue was treated with petroleum ether to give the sub-title compound. Yield 4.88 g (93%).
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[I-:2].ClN1C(=O)CCC1=O.[CH2:11]([O:13][C:14]([C:16]1[NH:17][C:18]2[C:23]([CH:24]=1)=[CH:22][C:21]([C:25]1[CH:30]=[CH:29][C:28]([C:31]([F:34])([F:33])[F:32])=[CH:27][CH:26]=1)=[CH:20][CH:19]=2)=[O:15])[CH3:12].[O-]S([O-])(=S)=O.[Na+].[Na+]>CC(C)=O>[CH2:11]([O:13][C:14]([C:16]1[NH:17][C:18]2[C:23]([C:24]=1[I:2])=[CH:22][C:21]([C:25]1[CH:30]=[CH:29][C:28]([C:31]([F:34])([F:32])[F:33])=[CH:27][CH:26]=1)=[CH:20][CH:19]=2)=[O:15])[CH3:12] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
1.83 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
The combined extracts were washed with NaHCO3 (aq, sat), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with petroleum ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1I)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.